3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
Description
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups at positions 3, 4, and 2, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic modulation.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-4-2-3-11-6(5(4)12)7(8,9)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMPLOXXFTNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272478 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-87-9 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
This method involves assembling the pyridine ring using trifluoromethylated keto or ester precursors, followed by functional group transformations to install hydroxy and methoxy substituents.
Key building blocks : Ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are commonly used starting materials.
Example synthetic sequence (adapted from patent CN101851193A):
- Preparation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine by condensation of cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate in methanol under reflux, followed by base-catalyzed cyclization.
- Conversion of the dihydroxy intermediate to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine using phosphorus oxychloride (POCl3) at 110°C.
- Catalytic hydrogenation of the chloro-cyano intermediate in ethanol with Pd/C under hydrogen pressure to yield 3-cyano-4-trifluoromethylpyridine.
- Subsequent functional group manipulations, including hydrolysis and methylation, to introduce the 3-hydroxy and 4-methoxy groups, completing the synthesis of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine.
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reflux in methanol, KOH addition over 24 h | Cyanoacetamide, ethyl 4,4,4-trifluoroacetoacetate | High (not specified) | Cyclization to dihydroxy intermediate |
| 2 | 110°C, 0.5 h, POCl3 | Phosphorus oxychloride | 28.2% | Chlorination of hydroxy groups |
| 3 | 80°C, 1.8 MPa H2, Pd/C catalyst | Hydrogen gas, Pd/C | Moderate (not specified) | Hydrogenolysis of chloro intermediate |
| 4 | Hydrolysis and methylation steps | Methanol, methylating agents | Variable | Final functionalization to target compound |
Synthesis via Carbonyl Addition and Cyclization
Another approach involves the reaction of trifluoromethylated α,β-unsaturated ketones with metal reagents and nitriles to form allyl alcohol intermediates, which undergo cyclization and halogenation to yield trifluoromethylpyridines.
- Process details (from patent CN1263094A):
- React 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with 2-haloalkylnitriles in the presence of metal reagents (Zn, Mg, Zn-Ag, Zn-Cu) and trialkylhalosilanes in aprotic solvents such as DMF or THF at 50–80°C for 2–10 hours.
- The resulting allyl alcohol intermediate is then treated with phosphorus pentachloride (PX5) and/or HCl to induce cyclization and halogenation, producing 4-trifluoromethylpyridine derivatives.
- This method allows direct conversion to halogenated trifluoromethylpyridines, which can be further modified to introduce hydroxy and methoxy substituents.
| Parameter | Conditions/Values |
|---|---|
| Metal reagents | Zn, Mg, Zn-Ag, Zn-Cu |
| Trialkylhalosilane | (CH3)3SiCl, (CH3)3SiBr, (C2H5)3SiCl, (C2H5)3SiBr |
| Solvents | DMF, DMSO, THF, HMPA, benzene, toluene |
| Temperature | 50–80°C |
| Reaction time | 2–10 hours |
| Cyclization agents | PX5 (PCl5, PBr5), HCl |
| Yield example | 61.5% for 2-chloro-4-trifluoromethylpyridine |
This approach uses trifluoromethyl copper or other active trifluoromethyl species to substitute halogen atoms on bromopyridines or iodopyridines, enabling the introduction of the trifluoromethyl group at desired positions.
- This method is less commonly used for the specific compound but is notable for its directness and utility in late-stage functionalization.
| Method | Advantages | Limitations | Industrial Applicability |
|---|---|---|---|
| Pyridine ring construction from trifluoromethyl building blocks | High regioselectivity; allows introduction of multiple substituents | Multi-step; some steps require harsh conditions (e.g., POCl3 chlorination at 110°C) | Suitable for scale-up with optimization |
| Carbonyl addition and cyclization | Good yields; versatile intermediates; direct halogenation | Requires careful control of metal reagent and silane ratios; sensitive to moisture | Industrially feasible, demonstrated by patent examples |
| Direct trifluoromethylation | Direct substitution; fewer steps | Limited substrate scope; requires specialized reagents | Mostly laboratory scale |
- The preparation involving POCl3 chlorination is effective but yields can be moderate (e.g., 28.2%) and requires careful temperature control to avoid side reactions.
- The metal-mediated carbonyl addition method provides a route to halogenated trifluoromethylpyridines with yields around 60%, which are key intermediates for further functionalization to hydroxy and methoxy derivatives.
- The selection of solvent and metal reagent critically affects the reaction efficiency and product purity; aprotic solvents like DMF and DMSO are preferred for their ability to stabilize reactive intermediates.
- Hydrolysis and methylation steps following halogenation enable the introduction of hydroxy and methoxy groups at the 3- and 4-positions, respectively, completing the synthesis of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine.
The preparation of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine primarily relies on constructing the pyridine ring from trifluoromethylated precursors or on carbonyl addition followed by cyclization and halogenation. Both routes have been validated in patents and literature with detailed reaction conditions and yields. The choice of method depends on available starting materials, desired scale, and functional group tolerance. The described methods provide a robust framework for synthesizing this compound with potential for industrial application after optimization.
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various heterocyclic compounds due to its reactive functional groups. The trifluoromethyl group increases lipophilicity, facilitating the compound's incorporation into larger molecular frameworks .
Synthesis Methods
The synthesis typically involves nucleophilic substitution reactions starting from halogenated pyridine precursors. For instance, a common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with sodium hydroxide under reflux conditions to introduce the hydroxy group . This method has been optimized for yield and purity using continuous flow processes and transition metal catalysts.
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine exhibits significant antimicrobial and antiviral activities. Its mechanism of action is attributed to the trifluoromethyl group's ability to enhance membrane permeability, allowing for better interaction with biological targets . Various derivatives of trifluoromethylpyridines are currently under investigation for their potential as therapeutic agents against infections and diseases.
Pharmaceutical Development
The compound is being explored in drug development, particularly in designing fluorinated pharmaceuticals. Approximately 40% of pharmaceutical compounds contain fluorine, with a significant portion incorporating trifluoromethyl structures. Currently, several compounds featuring this moiety are undergoing clinical trials for their efficacy as antivirals and antitumor agents .
Agrochemical Applications
Herbicidal Activity
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine derivatives have shown high herbicidal activity against various grass species, making them valuable in agricultural settings. The compound's structure allows it to effectively target key weeds in cereal crops such as wheat . Fluazifop-butyl, a notable derivative, has been successfully introduced into the agrochemical market, demonstrating effective crop protection.
Case Studies
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Bioactivity: Pyridine derivatives with trifluoromethyl groups exhibit insecticidal (e.g., ’s oxadiazole derivatives) or antiparasitic activity (e.g., UDO in ) . The hydroxyl group in the target compound may confer unique solubility or binding properties compared to methoxy or non-polar substituents.
- Synthetic Complexity : The presence of multiple substituents (hydroxy, methoxy, CF₃) may complicate synthesis compared to simpler analogues like 3-iodo-4-methoxypyridine () or 2,6-diphenylpyridines .
Physicochemical Properties
- Solubility : The hydroxyl group increases hydrophilicity relative to fully substituted methoxy or trifluoromethyl derivatives (e.g., PT-OCH₃ or PT-CF₃) .
- Stability : Trifluoromethyl groups generally improve metabolic stability, as seen in ’s oxadiazole derivatives, which retain insecticidal activity under oxidative conditions .
Biological Activity
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its interaction with biological molecules, influencing various pharmacological effects. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound is characterized by:
- Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.
- Methoxy group (-OCH₃) : Influences lipophilicity and bioavailability.
- Trifluoromethyl group (-CF₃) : Enhances molecular interactions and stability.
The biological activity of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group plays a significant role in:
- Enzyme Inhibition : It may enhance binding affinity to target enzymes, thus modulating their activity.
- Receptor Binding : The structural modifications allow for better interaction with various receptor sites, potentially leading to altered signaling pathways.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, studies have shown that:
- Antibacterial Activity : The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like streptomycin .
- Antifungal Activity : Enhanced fungicidal effects have been observed in vitro, especially against resistant strains .
Anticancer Properties
In vitro studies have explored the antiandrogenic effects of related compounds on prostate cancer cell lines (LNCaP). The findings suggest:
- Inhibition of Androgen Receptor : Compounds similar to 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine showed up to 90% inhibition of androgen receptor-mediated transcription at concentrations as low as 5 μM .
Case Studies
- Analgesic Activity : A series of pyrrolo[3,4-c]pyridine derivatives were evaluated for analgesic properties. Compounds containing the trifluoromethyl group exhibited significant analgesic effects in animal models with low toxicity (LD50 > 2000 mg/kg) .
- Antimycobacterial Activity : Compounds structurally related to 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine were tested against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values indicating effective inhibition at low concentrations .
Data Tables
The following table summarizes the biological activities and corresponding IC50/MIC values for several studies involving derivatives of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically required. For example:
Halogenation : Start with a pyridine precursor (e.g., 2-chloropyridine) and introduce a trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation) .
Substitution : Methoxy and hydroxy groups can be introduced via nucleophilic aromatic substitution (e.g., using sodium methoxide or hydroxylamine under controlled pH). Reaction temperature (60–100°C) and solvent polarity (DMF or DMSO) critically impact regioselectivity and yield .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate intermediates .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Key for identifying substitution patterns. For instance, the trifluoromethyl group shows a distinct triplet in 19F NMR (~δ -60 ppm), while methoxy protons appear as a singlet near δ 3.8–4.0 ppm .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, especially if conflicting NOE (Nuclear Overhauser Effect) data arise in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C8H7F3NO2 expected at m/z 218.033) .
Q. How do the hydroxy and methoxy substituents influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The hydroxy group enhances solubility in polar solvents (e.g., water/ethanol mixtures) via hydrogen bonding. Methoxy increases lipophilicity, improving solubility in organic phases .
- Reactivity : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution at the para position, while the electron-withdrawing trifluoromethyl group directs reactions to the meta position. Competitive effects require careful optimization in further functionalization .
Advanced Research Questions
Q. How can conflicting NMR data for trifluoromethylpyridine derivatives be resolved when characterizing substitution patterns?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals. For example, NOESY correlations between methoxy protons and adjacent aromatic protons confirm regiochemistry .
- 19F-1H HOESY : Maps spatial proximity between fluorine atoms and nearby protons, clarifying trifluoromethyl orientation .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-trifluoromethyl-2(1H)-pyridinone, δF = -63.2 ppm ).
Q. What strategies mitigate decomposition of the trifluoromethyl group during high-temperature reactions?
- Methodological Answer :
- Temperature Control : Limit reactions to <120°C to avoid C-F bond cleavage. Microwave-assisted synthesis can reduce exposure time .
- Protecting Groups : Temporarily protect the hydroxy group (e.g., as a TMS ether) to prevent side reactions during trifluoromethylation .
- Catalyst Selection : Use Pd/Cu co-catalysts for trifluoromethylation to minimize radical pathways that degrade the CF3 group .
Q. How can computational methods predict regioselectivity in electrophilic substitutions on poly-substituted pyridines?
- Methodological Answer :
- DFT Calculations : Model electron density maps (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify electrophilic attack sites. For example, the C-5 position may show higher electron density due to methoxy donation .
- Molecular Electrostatic Potential (MEP) Surfaces : Visualize nucleophilic/electrophilic hotspots. Compare with experimental results (e.g., nitration or halogenation outcomes) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound using mixed solvents (e.g., ethanol/water) and re-measure melting points. Impurities (e.g., residual DMF) can depress values by 5–10°C .
- Cross-Validate Spectra : Compare NMR data with synthetic intermediates (e.g., 3-hydroxy-2-trifluoromethylpyridine) to rule out by-products. For example, a missing methoxy signal may indicate incomplete substitution .
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based kits (e.g., ADP-Glo™). The trifluoromethyl group may enhance binding to hydrophobic active sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pre-dissolve the compound in DMSO (<0.1% final concentration) to maintain solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
